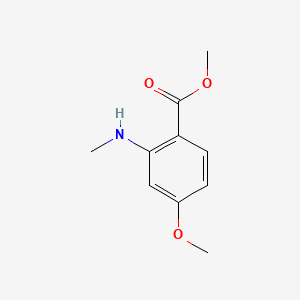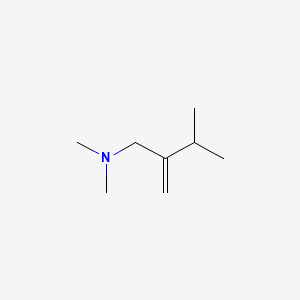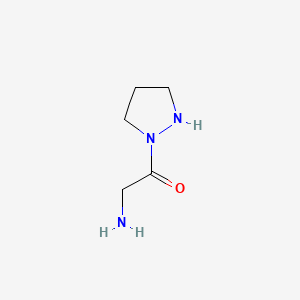
2-Amino-1-(pyrazolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(pyrazolidin-1-yl)ethanone is a chemical compound with the molecular formula C5H11N3O It is characterized by the presence of an amino group attached to an ethanone moiety, which is further connected to a pyrazolidinyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyrazolidin-1-yl)ethanone typically involves the reaction of pyrazolidine with an appropriate aminoacetyl precursor. One common method involves the use of pyrazolidine and 2-aminoacetophenone under specific reaction conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(pyrazolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(pyrazolidin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(pyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(pyrrolidin-1-yl)ethanone: Similar in structure but with a pyrrolidinyl ring instead of a pyrazolidinyl ring.
2-Amino-1-(piperidin-1-yl)ethanone: Contains a piperidinyl ring, offering different chemical properties and reactivity.
Uniqueness
2-Amino-1-(pyrazolidin-1-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
174089-29-3 |
|---|---|
Molekularformel |
C5H11N3O |
Molekulargewicht |
129.163 |
IUPAC-Name |
2-amino-1-pyrazolidin-1-ylethanone |
InChI |
InChI=1S/C5H11N3O/c6-4-5(9)8-3-1-2-7-8/h7H,1-4,6H2 |
InChI-Schlüssel |
GLTFNMULINRHLH-UHFFFAOYSA-N |
SMILES |
C1CNN(C1)C(=O)CN |
Synonyme |
Pyrazolidine, 1-(aminoacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B574780.png)
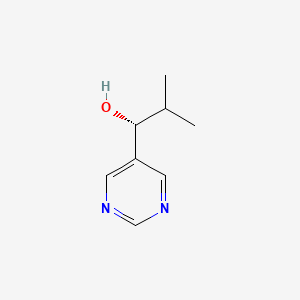

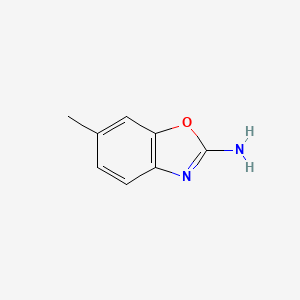
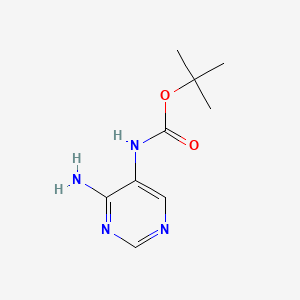
![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)
